Plastoquinol-9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

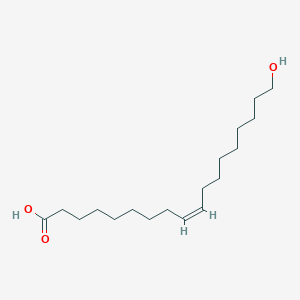

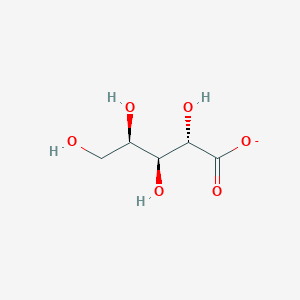

Plastoquinol-9 is a plastoquinol in which an all-E nonaprenyl group is attached to position 5 of 2,3-dimethylhydroquinone.

Applications De Recherche Scientifique

Photosynthesis and Electron Transport

Plastoquinol-9 (PQ-9) plays a crucial role in photosynthesis, acting as an electron carrier in both linear and alternative electron transport chains. Its functions extend beyond electron transport, serving as a redox sensor regulating state transitions and gene expression. A significant portion of PQ-9 is found outside the thylakoid membranes, indicating diverse roles in photoprotection, antioxidant activity, and as a cofactor in chloroplast metabolite biosynthesis (Havaux, 2020).

Photoprotection and Stress Tolerance

PQ-9 exhibits photoprotective properties, acting as an antioxidant in plant leaves. It plays a central role in plant tolerance to excess light and photooxidative damage, with its biosynthesis being crucial for phototolerance. Plants overexpressing the PQ-9 biosynthesis gene show increased resistance to photooxidative stress (Ksas et al., 2015).

Interaction with Reactive Oxygen Species

PQ-9 is involved in reactions with reactive oxygen species (ROS) within the thylakoid membrane. It interacts with singlet oxygen to produce hydrogen peroxide (H2O2), indicating its role in managing oxidative stress within the lipophilic thylakoid membrane environment (Khorobrykh et al., 2015).

Antioxidant Properties

Comparative studies highlight PQ-9's significant antioxidant activities. It exhibits higher efficiency in inhibiting lipid peroxidation than other antioxidants like ubiquinol and α-tocopherol, underlining its importance in protecting cell membranes from oxidative damage (Kruk et al., 1997).

Biosynthesis and Metabolic Pathways

The biosynthesis of PQ-9 involves paralogous solanesyl-diphosphate synthases in plastids, essential for the assembly of its side chain. These synthases also influence the levels of other important molecules like plastochromanol-8, demonstrating the interconnected nature of plastid metabolism and photosynthesis (Block et al., 2013).

Role in Oxidative Stress Response

PQ-9 and its derivatives play a crucial role in the chemical quenching of singlet oxygen, a process critical for plant response to photooxidative stress. The oxidation products of PQ-9 have been studied, providing insights into the mechanisms of oxidative stress management in plants (Ferretti et al., 2018).

Propriétés

Numéro CAS |

3819-09-8 |

|---|---|

Nom du produit |

Plastoquinol-9 |

Formule moléculaire |

C53H82O2 |

Poids moléculaire |

751.2 g/mol |

Nom IUPAC |

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |

Clé InChI |

IJBLJLREWPLEPB-IQSNHBBHSA-N |

SMILES isomérique |

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

SMILES canonique |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Synonymes |

plastohydroquinone plastoquinol PQH2 cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)

![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)

![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)